

4-(Piperidin-3-yl)benzoic acid chemical properties and structure

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Compound of Interest

Compound Name: **4-(Piperidin-3-yl)benzoic acid**

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An In-Depth Technical Guide to **4-(Piperidin-3-yl)benzoic Acid**: Structure, Properties, and Applications

Abstract

4-(Piperidin-3-yl)benzoic acid is a bifunctional organic molecule featuring a rigid aromatic carboxylic acid component and a flexible saturated heterocyclic amine. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. Its ability to serve as a non-linear, semi-flexible linker has garnered significant interest, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and key applications, with a focus on its utility for researchers in drug development.

Chemical Identity and Structural Elucidation

4-(Piperidin-3-yl)benzoic acid is composed of a benzoic acid ring substituted at the para-position (C4) with a piperidine ring, which is attached via its C3 position. The secondary amine of the piperidine ring and the carboxylic acid group of the benzene ring provide two key points for chemical modification.

Table 1: Chemical Identifiers

Identifier	Value	Reference
Chemical Name	4-(Piperidin-3-yl)benzoic acid	
Synonyms	3-(4-Carboxyphenyl)piperidine	[1]
CAS Number	889942-43-2 (Free Base)	[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1]
Molecular Weight	205.26 g/mol	[1]

| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)C(=O)O ||

Caption: Chemical structure of **4-(Piperidin-3-yl)benzoic acid**.

Physicochemical Properties

The physicochemical properties of this molecule are critical for its handling, reactivity, and behavior in biological systems. While experimental data for this specific isomer is limited, predictions and data from closely related isomers provide valuable insights.

Table 2: Physicochemical Data

Property	Predicted Value	Notes and References
Melting Point	222-224 °C	This is for the related isomer 4-(Piperidin-1-yl)benzoic acid, suggesting high thermal stability due to the crystalline lattice formed by the carboxylic acid and piperidine moieties.[2][3]
Boiling Point	375.7 °C at 760 mmHg	Predicted value.[1] High boiling point is expected due to hydrogen bonding capabilities.
Density	1.145 g/cm ³	Predicted value.[1]
pKa	~4.2 (Carboxylic Acid)~10-11 (Piperidinium ion)	Predicted. The carboxylic acid pKa is similar to benzoic acid, while the secondary amine pKa is typical for piperidines. [4]
LogP	2.18	Predicted value, indicating moderate lipophilicity.[1]

| Solubility | Low in water, higher in organic solvents like DMSO and alcohols. | General property for similar structures.[5] The zwitterionic character at neutral pH can influence solubility. |

Spectroscopic Characterization (Predictive Analysis)

As a Senior Application Scientist, it is often necessary to predict the spectral characteristics of a novel compound before synthesis or acquisition. The expected spectroscopic data for **4-(Piperidin-3-yl)benzoic acid** is based on the well-established behavior of its constituent functional groups.

4.1 ^1H and ^{13}C NMR Spectroscopy

- ^1H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the benzoic acid ring would appear as two doublets between 7.0-8.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The piperidine ring protons would produce a complex set of multiplets in the aliphatic region (1.5-3.5 ppm). The N-H proton of the piperidine and the O-H proton of the carboxylic acid would appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.
- ^{13}C NMR: The spectrum would show four distinct signals in the aromatic region (~120-150 ppm) and a signal for the carboxyl carbon (~170-180 ppm). The five carbons of the piperidine ring would appear in the aliphatic region (~25-55 ppm).

4.2 Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the key functional groups.

- O-H Stretch: A very broad band from $2500\text{-}3300\text{ cm}^{-1}$, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[\[6\]](#)
- N-H Stretch: A moderate, sharp peak around $3300\text{-}3400\text{ cm}^{-1}$ for the secondary amine of the piperidine ring.
- C-H Stretch: Aromatic C-H stretches just above 3000 cm^{-1} , and aliphatic C-H stretches just below 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band around $1680\text{-}1710\text{ cm}^{-1}$ for the carbonyl of the carboxylic acid.[\[7\]](#)
- C=C Stretch: Aromatic ring stretching vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ region.

4.3 Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a strong signal for the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 206.12. Key fragmentation pathways would likely involve the loss of the carboxyl group (-45 Da) or cleavage of the piperidine ring.

Table 3: Predicted Spectroscopic Data Summary

Technique	Feature	Expected Region/Value
¹ H NMR	Aromatic Protons (AA'BB' system)	7.0 - 8.5 ppm (2H, d), 7.0 - 8.5 ppm (2H, d)
	Piperidine Protons	1.5 - 3.5 ppm (complex multiplets, 9H)
	N-H Proton	Variable, broad singlet
	COOH Proton	>10 ppm, very broad singlet
IR	O-H (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (broad)
	N-H (Amine)	3300 - 3400 cm ⁻¹ (moderate)
	C=O (Carbonyl)	1680 - 1710 cm ⁻¹ (strong, sharp)

| MS (ESI+)| Molecular Ion [M+H]⁺ | m/z ≈ 206.12 |

Synthesis and Reactivity

5.1 Proposed Synthetic Protocol: Suzuki Cross-Coupling A robust and common method for forming the C-C bond between the aromatic and piperidine rings is the Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance. The protocol below is a self-validating system, where successful synthesis can be monitored by techniques like TLC and LC-MS at each step.

Step 1: N-Protection of 3-Bromopiperidine

- Dissolve 3-bromopiperidine hydrobromide in dichloromethane (DCM).
- Add triethylamine (2.5 equivalents) to neutralize the salt and act as a base.
- Cool the solution to 0°C in an ice bath.
- Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the solution. Causality: The Boc group protects the reactive secondary amine, preventing it from interfering in the subsequent coupling reaction and improving solubility in organic solvents.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor reaction completion by TLC.
- Perform an aqueous workup to remove salts and purify by column chromatography to yield N-Boc-3-bromopiperidine.

Step 2: Suzuki Cross-Coupling Reaction

- In a reaction vessel, combine N-Boc-3-bromopiperidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Add a base, typically an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).
- Add a solvent system, such as a 3:1 mixture of dioxane and water.
- Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- Heat the reaction mixture to 80-90°C and stir for 8-12 hours.
- Monitor the formation of the product by LC-MS.
- After completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous workup. Purify the crude product by column chromatography.

Step 3: N-Deprotection

- Dissolve the purified product from Step 2 in a suitable solvent like DCM or dioxane.
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane). Causality: The strong acid cleaves the acid-labile Boc protecting group, regenerating the secondary amine.
- Stir at room temperature for 1-3 hours.
- Monitor deprotection by TLC or LC-MS.

- Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride) or neutralized to obtain the free base.

Caption: Proposed workflow for the synthesis of **4-(Piperidin-3-yl)benzoic acid**.

Applications in Medicinal Chemistry and Drug Development

The true value of a chemical building block is realized in its applications. The distinct structural features of **4-(Piperidin-3-yl)benzoic acid** make it highly relevant in modern drug discovery.

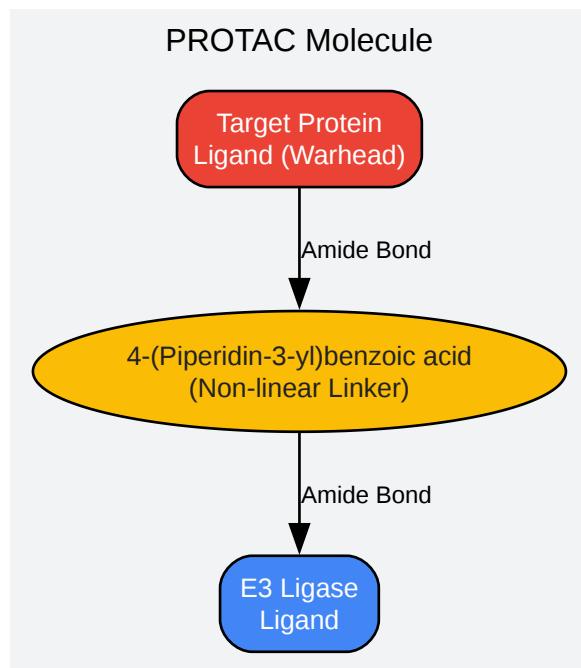
6.1 Role as a Scaffolding Moiety The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.^[8] Introducing a chiral piperidine scaffold can significantly modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.^[8] The 3-substituted pattern of this molecule provides a chiral center, allowing for the synthesis of enantiomerically pure drugs, which is often critical for optimizing efficacy and reducing off-target effects.

6.2 Application as a Linker in Targeted Protein Degradation A key application for this molecule is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker that connects the target-binding ligand (warhead) and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC.

The hydrochloride salt of the related isomer, 4-(Piperidin-4-yl)benzoic acid, is explicitly marketed as a semi-flexible linker for PROTAC development. The rationale is that incorporating some rigidity into the linker can optimize the 3D orientation required for efficient ternary complex formation (E3 ligase-PROTAC-Target).

4-(Piperidin-3-yl)benzoic acid serves this role exceptionally well, but with a different spatial vector compared to its 4-substituted counterpart. The attachment at the 3-position introduces a "kink" or non-linear geometry, which can be exploited by medicinal chemists to achieve an optimal ternary complex that might be inaccessible with linear linkers.

Role as a PROTAC Linker

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Caption: Role of the molecule as a non-linear linker in a PROTAC.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. Based on data for structurally related compounds, **4-(Piperidin-3-yl)benzoic acid** should be handled with care.

Table 4: GHS Hazard Information (Inferred)

Hazard	Classification	Precautionary Statement	Reference
Skin Irritation	Category 2	H315: Causes skin irritation.	P280: Wear protective gloves. [1]
Eye Irritation	Category 2	H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.
[\[1\]](#)
[\[9\]](#) |

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
[\[10\]](#)
- Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.
[\[9\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
[\[10\]](#)

Conclusion

4-(Piperidin-3-yl)benzoic acid is a strategically important chemical building block with significant potential for researchers in drug discovery and development. Its combination of a carboxylic acid handle, a secondary amine, and a non-linear, semi-rigid structure makes it an ideal candidate for creating complex molecular architectures. Its most promising application lies in its use as a linker for PROTACs, where its specific geometry can be leveraged to achieve potent and selective protein degradation. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the laboratory.

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